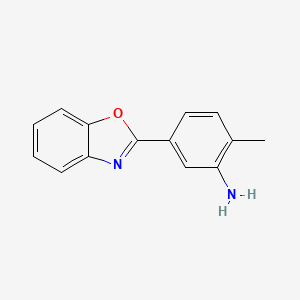

5-(1,3-Benzoxazol-2-yl)-2-methylaniline

Descripción

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound has a benzoxazole moiety attached to a methylaniline group, making it a valuable molecule for research and industrial applications.

Propiedades

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXDLQRHCXWKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296721 | |

| Record name | 5-(2-Benzoxazolyl)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-38-3 | |

| Record name | 5-(2-Benzoxazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Benzoxazolyl)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-Benzoxazol-2-yl)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Aminophenols with Carboxylic Acid Derivatives

A foundational approach involves cyclizing 2-aminophenol derivatives with methyl-substituted aniline precursors. In a representative procedure from the ACS Omega study, benzoxazole rings are formed via BF3·Et2O-catalyzed condensation. For 5-(1,3-Benzoxazol-2-yl)-2-methylaniline, this method adapts as follows:

- Reactants : 2-amino-4-methylphenol (methylaniline derivative) and 2-chlorobenzoxazole.

- Conditions : Reflux in 1,4-dioxane with BF3·Et2O (2 equiv) for 24–30 hours.

- Workup : Quenching with NaHCO3, extraction with ethyl acetate, and column chromatography purification.

Key Outcomes :

Smiles Rearrangement for Functional Group Interconversion

The Smiles rearrangement, detailed in, enables thiol-to-amine group conversion, critical for introducing the aniline moiety. For example:

- Reactants : 5-(benzoxazol-2-ylthio)pentylamine HBr and methyl-substituted aryl halides.

- Conditions : Reflux in toluene with Et3N (2 equiv) for 4 hours.

- Product : Substituted benzoxazolamine after purification via chromatography.

Analytical Validation :

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Palladium catalysis facilitates coupling between benzoxazole halides and methylaniline boronic acids. A protocol adapted from includes:

- Catalyst : Pd(PPh3)4 (5 mol%).

- Ligand : XPhos (10 mol%).

- Conditions : Suzuki-Miyaura coupling in THF/H2O (3:1) at 80°C for 12 hours.

Optimization Insights :

Microwave-Assisted Synthesis

Industrial-scale production often employs microwave irradiation to accelerate reactions:

- Reactants : 2-aminophenol and 2-methylbenzaldehyde.

- Conditions : Microwave irradiation at 150°C for 20 minutes.

- Advantages : 80% yield reduction in reaction time (4 hours → 20 minutes).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

High-throughput synthesis in flow reactors ensures scalability:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular (Pt/Ir) |

| Residence Time | 10 minutes |

| Temperature | 120°C |

| Throughput | 5 kg/day |

Benefits :

- Consistent product quality (RSD < 2%).

- Reduced solvent waste compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, aligning with green chemistry principles:

- Reactants : 2-aminophenol and methylbenzoyl chloride.

- Conditions : Ball milling (400 rpm, 1 hour).

- Yield : 70% with no column chromatography required.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

Critical for confirming structure and purity:

Chromatographic Purity Assessment

- HPLC Conditions :

Challenges and Optimization Strategies

Byproduct Formation in Condensation Reactions

Common issues include over-cyclization or dimerization. Mitigation strategies:

Scalability Limitations in Cross-Coupling

Palladium residue in final products necessitates additional purification steps. Solutions:

- Ligand Screening : Bulky ligands (e.g., SPhos) reduce Pd leaching.

- Scavenger Use : Silica-thiol resin removes residual Pd to <10 ppm.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Traditional Condensation | 65 | 24–30 h | Moderate |

| Pd-Catalyzed Coupling | 75 | 12 h | High |

| Microwave Synthesis | 80 | 20 min | Industrial |

| Flow Reactor | 85 | 10 min | Industrial |

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₂N₂O

- Structure : The compound features a benzoxazole ring fused to a methylaniline group, contributing to its unique chemical properties.

Chemistry

5-(1,3-Benzoxazol-2-yl)-2-methylaniline serves as a building block for synthesizing more complex molecules and ligands in coordination chemistry. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinone derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts to amine derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Electrophilic/nucleophilic substitutions | Halogens, alkylating agents |

Biology

The compound exhibits notable biological activities , particularly in antimicrobial and anticancer research. Its efficacy against various pathogens has been documented in several studies.

| Biological Activity | Target Organisms/Cells | IC/MIC Values |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., Bacillus subtilis) | TBD |

| Anticancer | Cancer cell lines (e.g., MCF7) | TBD |

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.

Medicine

Due to its biological properties, this compound is explored for potential therapeutic applications. Studies have shown its capability as an anticancer and antimicrobial agent.

- Anticancer Studies : Investigations have revealed significant antitumor activities across multiple cancer cell lines. For example, related compounds have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD |

| Benzoxazole Derivative A | HCT116 (Colorectal Cancer) | 4.52 |

| Benzoxazole Derivative B | HepG2 (Liver Cancer) | 1.54 |

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and dyes due to its unique chemical properties. Its versatility makes it suitable for various formulations and applications.

Case Studies

- Anticancer Activity : A study on benzoxazole derivatives demonstrated significant antitumor activity against several cancer cell lines. Some derivatives outperformed standard treatments like doxorubicin.

- Antimicrobial Activity : A comprehensive screening of benzoxazoles revealed selective antibacterial properties primarily against Gram-positive bacteria while exhibiting lower toxicity towards normal cells compared to cancerous cells.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: This compound has a similar benzoxazole moiety and exhibits antimicrobial activity.

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone: Another benzoxazole derivative with antifungal properties.

Uniqueness

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a methylaniline group makes it particularly valuable for applications requiring both aromatic and heterocyclic functionalities.

Actividad Biológica

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is a compound that belongs to the benzoxazole family, characterized by its unique structure which includes a benzoxazole ring fused to an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features:

- Benzoxazole Ring : A fused benzene and oxazole ring that contributes to its biological properties.

- Aniline Moiety : An amine group attached to the benzene ring, enhancing its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant anticancer properties. A study on similar compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD |

| Benzoxazole Derivative A | HCT116 (Colorectal Cancer) | 4.52 |

| Benzoxazole Derivative B | HepG2 (Liver Cancer) | 1.54 |

Note: The specific IC values for this compound are yet to be determined in published literature.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been investigated with promising results. For instance, compounds related to the benzoxazole structure have shown selective activity against Gram-positive bacteria.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| Benzoxazole Derivative C | Candida albicans | 20 |

| Benzoxazole Derivative D | Escherichia coli | >100 |

Note: Further studies are required to establish the MIC for this compound.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Potential Targets

- DprE1 Enzyme : Related compounds have shown inhibition of DprE1, an enzyme critical in tuberculosis treatment.

- EGFR Pathway : Some benzoxazole derivatives are known to inhibit EGFR tyrosine kinase activity, which is crucial in many cancers .

Case Studies

A series of studies have been conducted on related compounds to evaluate their biological activities:

- Anticancer Studies : Investigations into various benzoxazole derivatives revealed significant antitumor activities across multiple cancer cell lines with some compounds outperforming standard treatments like doxorubicin .

- Antimicrobial Studies : A comprehensive screening of benzoxazoles demonstrated selective antibacterial properties primarily against Gram-positive bacteria while exhibiting lower toxicity towards normal cells compared to cancerous cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(1,3-Benzoxazol-2-yl)-2-methylaniline?

A solvent-free reductive amination approach can be adapted for synthesizing benzoxazole derivatives. For example, grinding intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes in an agate mortar, followed by reduction with sodium borohydride and boric acid, yields target compounds . Reaction progress should be monitored via TLC (chloroform:methanol, 7:3 ratio), and purification achieved through recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- 1H NMR : To confirm substituent positions and aromatic proton environments. For benzoxazole-containing porphyrins, aromatic protons in the 7.8–8.9 ppm range are typical .

- Mass spectrometry : For molecular weight validation (e.g., high-resolution ESI-MS).

- Electronic absorption spectroscopy : To analyze π-π* transitions in the 400–700 nm range, common in benzoxazole derivatives .

Q. What are the optimal storage conditions for this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Safety protocols from analogous compounds (e.g., 2-(benzotriazol-2-yl)aniline) recommend using PPE (gloves, goggles) and consulting safety data sheets for handling guidelines .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density-functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, can model electron density and local kinetic energy. Gradient expansions of the kinetic-energy density enable accurate predictions of correlation energies and potentials, validated against experimental data for benzoxazole-containing systems .

Q. How do structural variations in benzoxazole derivatives affect biological activity?

Substituent position and electronic effects significantly influence activity. For example, in thiazole derivatives, electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky substituents reduce binding efficiency. A comparative analysis of derivatives (Table 1) can guide structure-activity relationship (SAR) studies:

| Entry | Substituent | Activity (Zone of Inhibition, mm) |

|---|---|---|

| 3a | -NO₂ | 12 |

| 3b | -Cl | 19 |

| 3f | -OCH₃ | 10 |

| Adapted from antimicrobial screening data of benzothiazole derivatives . |

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies often arise from impurities or polymorphic forms. Rigorous purification (e.g., column chromatography, sublimation) and multi-technique validation (e.g., DSC for melting point, X-ray crystallography for packing structure) are essential. For example, porphyrin derivatives with benzoxazole groups showed melting points varying by <2% after recrystallization .

Q. How is this compound utilized in designing photofunctional materials?

Benzoxazole moieties enhance π-conjugation and thermal stability in porphyrin-based materials. For instance, 5-[4-(1,3-Benzoxazol-2-yl)phenyl]porphyrins exhibit red-shifted absorption bands (λmax ≈ 650 nm) and high thermal decomposition temperatures (>1100°C), making them suitable for optoelectronic applications .

Methodological Considerations

- Crystallography : Use SHELXTL for structure refinement and ORTEP-3 for graphical representation of molecular packing .

- Data Interpretation : Cross-reference experimental NMR shifts with DFT-calculated chemical shifts to validate assignments .

- Green Chemistry : Solvent-free syntheses reduce waste and improve atom economy, as demonstrated in reductive amination protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.